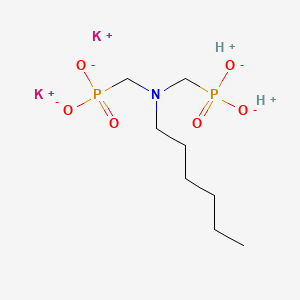
((Isononylimino)bis(methylene))bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Isononylimino)bis(methylene))bisphosphonic acid is a chemical compound with the molecular formula C11H27NO6P2. It contains 47 atoms, including 27 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 phosphorus atoms . This compound is known for its unique structure, which includes a tertiary amine, hydroxyl groups, and phosphonate groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Isononylimino)bis(methylene))bisphosphonic acid typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
((Isononylimino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((Isononylimino)bis(methylene))bisphosphonic acid is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions .
Biology
In biological research, the compound is studied for its potential role in inhibiting enzymes that are involved in bone resorption, making it a candidate for osteoporosis treatment .
Medicine
In medicine, this compound is explored for its potential use in treating bone-related diseases due to its ability to bind to calcium and inhibit bone resorption .
Industry
Industrially, the compound is used in the formulation of detergents and cleaning agents due to its ability to chelate metal ions and enhance cleaning efficiency .
Mecanismo De Acción
The mechanism of action of ((Isononylimino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes involved in bone resorption, thereby reducing bone loss. The compound’s molecular targets include enzymes like farnesyl pyrophosphate synthase, which plays a crucial role in bone metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- ((Isononylimino)bis(methylene))bisphosphonic acid
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structure, which includes a tertiary amine and multiple phosphonate groups. This structure allows it to effectively bind to metal ions and inhibit bone resorption, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
94248-80-3 |
|---|---|
Fórmula molecular |
C11H27NO6P2 |
Peso molecular |
331.28 g/mol |
Nombre IUPAC |
[7-methyloctyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18) |
Clave InChI |
MNFNHHSCDJUTGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


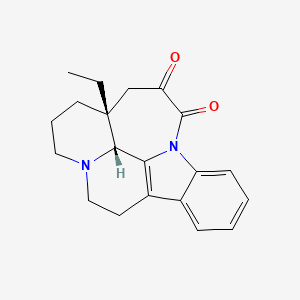



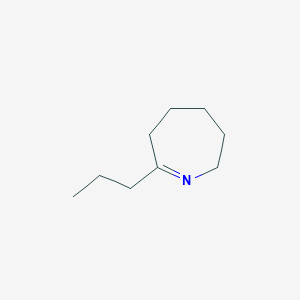

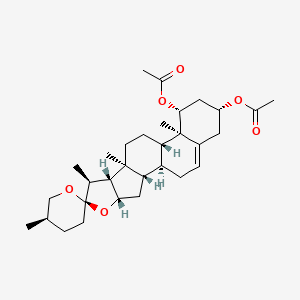
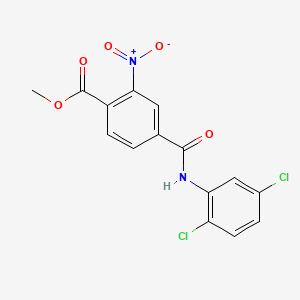

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
